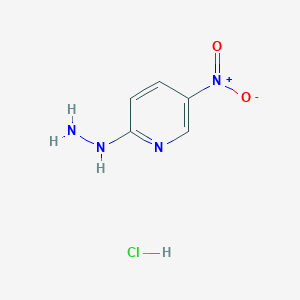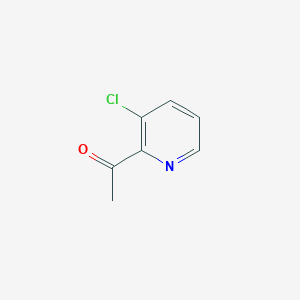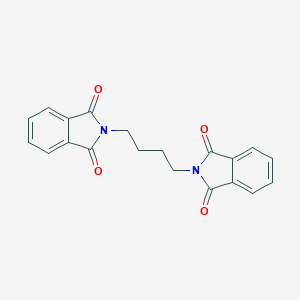
5-溴-2-(3,4-二甲氧基苯基)吡啶
描述
科学研究应用
Antimicrobial Applications
Pyridine derivatives, including 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, have been synthesized and tested as antimicrobial agents . These compounds have shown good to strong antimicrobial activity against microbial strains like E. coli, B. mycoides, and C. albicans .
Synthesis of Biologically Active Compounds
The compound can be used as a precursor in the synthesis of biologically active compounds . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone, which was used as a suitable precursor to prepare a new series of pyridine derivatives .
Pharmaceutical Research
Cyanophenyl propenoates (CPP), a large group of functional compounds that include 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, have found multiple applications in organic and polymer synthesis . Pharmaceutical research has been reported for a number of CPP compounds .
Synthesis of Pyrozolones and Thiazolopyrimidines
Trimethoxy ring–substituted ethyl CPP, a derivative of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, has been used in the synthesis and biological screening of novel pyrozolones and thiazolopyrimidines .
Antitumor Activity
Novel pyridine, thiophene, and thiazole derivatives, which can be synthesized from 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, have shown antitumor activity .
Synthesis of Polycyclic Chromones and Flavones
Trimethoxy ring–substituted ethyl CPP, a derivative of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine, has been involved in the synthesis of potentially antitumorigenic polycyclic chromones and flavones .
作用机制
Target of Action
Similar compounds have been known to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This interaction affects normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit ache activity . This inhibition disrupts the transmission of neural pulses, affecting both mammalian and fish behavior .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic nervous system by inhibiting ache activity . This inhibition disrupts the transmission of neural pulses, leading to various physiological effects .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes and body movement impairment due to their inhibition of ache activity .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be affected by factors such as temperature , pH, and the presence of other chemical substances.
属性
IUPAC Name |
5-bromo-2-(3,4-dimethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJOPZAMOGDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,4-dimethoxyphenyl)pyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


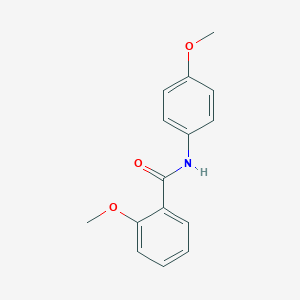
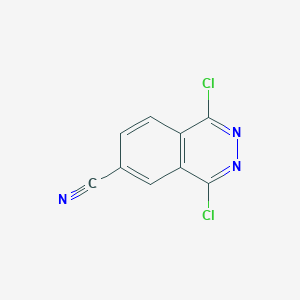
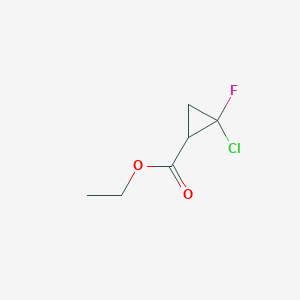

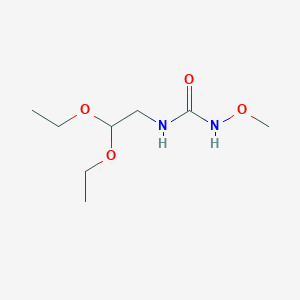
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)
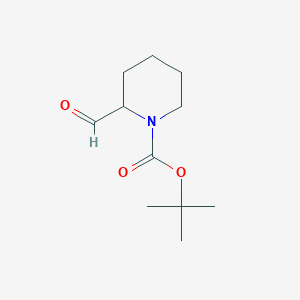
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
